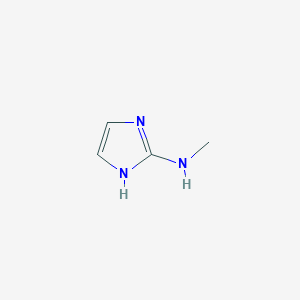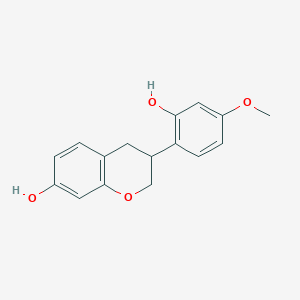
Clausine Z
Descripción general
Descripción
Clausine Z (CZ) is a compound that is derived from the root of Clausena lansium, a plant native to China. It is a natural product that has been used in traditional Chinese medicine for centuries to treat various ailments. CZ has been studied in recent years and has been found to have a variety of beneficial properties.
Aplicaciones Científicas De Investigación
Neuroprotective Agent in Neurodegenerative Diseases
Clausine Z has been identified as a potential neuroprotective agent. It exhibits properties that may protect neurons from degenerative processes, which are characteristic of diseases like Alzheimer’s and Parkinson’s . The compound’s ability to inhibit CDK5, a kinase implicated in neurodegenerative diseases, underscores its therapeutic potential in this field .
Anticancer Activity
Research indicates that Clausine Z and related carbazole alkaloids possess antitumor properties . These compounds may interfere with cellular mechanisms that are dysregulated in cancer cells, providing a pathway for the development of new anticancer therapies.
Antioxidant Properties
Clausine Z is part of a class of compounds known for their antioxidant activities . By combating oxidative stress, Clausine Z could be beneficial in preventing or treating conditions caused by free radical damage.
Antibacterial Treatment
The antibacterial activity of Clausine Z makes it a candidate for the development of new antibacterial agents . Its efficacy against bacteria could lead to alternative treatments for bacterial infections, addressing the growing concern of antibiotic resistance.
Antiviral Therapy
Clausine Z’s antiviral capabilities are part of ongoing research, particularly in the context of its potential use in treating viral infections . This application is especially relevant given the global impact of viral diseases.
Anti-HIV Treatment
As part of the carbazole alkaloid family, Clausine Z has demonstrated potential in anti-HIV treatments . Its ability to inhibit enzymes crucial to the HIV life cycle could make it a valuable component of combination therapies aimed at managing HIV/AIDS.
Antidiabetic Research
Clausine Z may contribute to antidiabetic research due to its involvement in pathways that affect glucose metabolism . Its role in managing blood sugar levels could be significant in the development of new diabetes treatments.
CDK5 Inhibition
The inhibition of Cyclin-dependent kinase 5 (CDK5) by Clausine Z is a promising application in various research fields, including neurology and oncology . CDK5 plays a role in numerous cellular processes, and its dysregulation is associated with several pathological conditions.
Mecanismo De Acción
Target of Action
Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata , primarily targets Cyclin-dependent kinase 5 (CDK5) . CDK5 is an essential kinase in sensory pathways and plays a crucial role in the regulation of neuron development and function .
Mode of Action
Clausine Z exhibits inhibitory activity against CDK5 . It competes with ATP for the ATP-binding site on CDK5, thereby inhibiting the kinase’s activity . The IC50 value of Clausine Z for CDK5 is 0.51 mM, indicating potent inhibition .
Biochemical Pathways
CDK5 is involved in various cellular processes, including cell cycle progression, neuronal migration, and synaptic plasticity . Therefore, Clausine Z’s inhibition of CDK5 could potentially affect these processes.
Result of Action
Clausine Z’s inhibition of CDK5 results in protective effects on cerebellar granule neurons in vitro . This suggests that Clausine Z could potentially be used as a neuroprotective agent, particularly in conditions where CDK5 is dysregulated .
Propiedades
IUPAC Name |
1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDULSCBYNXNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clausine Z | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Clausine Z?
A1: Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that Clausine Z may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.
Q2: What is the impact of Clausine Z on neuronal cells?
A2: In in vitro studies, Clausine Z demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)









